(2S,3R)-2-heptyl-3-prop-2-ynyloxirane
Description
(2S,3R)-2-Heptyl-3-prop-2-ynyloxirane is a chiral epoxide characterized by a seven-carbon heptyl chain and a propargyl (prop-2-ynyl) group attached to an oxirane ring. The stereochemistry at positions 2 (S-configuration) and 3 (R-configuration) is critical to its reactivity and interactions. This compound is primarily utilized in synthetic organic chemistry and materials science, particularly in stereoselective reactions and polymer crosslinking due to the strained oxirane ring and the reactive alkyne moiety .
Synthesis and Characterization:
The synthesis of such epoxides often involves nucleophilic epoxidation or Darzens condensation. For example, analogous compounds like (2R,3R)- and (2S,3S)-menthyl oxirane carboxylates are synthesized via reactions between aromatic aldehydes and menthyl chloroacetate in tetrahydrofuran (THF) with tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., $^1$H and $^{13}$C chemical shifts), infrared (IR) spectroscopy, and polarimetry to confirm stereochemistry and purity .

Properties
CAS No. |
220125-74-6 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane |
InChI |
InChI=1S/C12H20O/c1-3-5-6-7-8-10-12-11(13-12)9-4-2/h2,11-12H,3,5-10H2,1H3/t11-,12+/m1/s1 |
InChI Key |
JYHWPTVMFHSBEW-NEPJUHHUSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@H](O1)CC#C |
Canonical SMILES |
CCCCCCCC1C(O1)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, typically at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols, amines, and thiols
Scientific Research Applications
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison of (2S,3R)-2-Heptyl-3-prop-2-ynyloxirane with Analogous Oxiranes
Key Observations :
- Substituent Effects : The heptyl and prop-2-ynyl groups in the target compound enhance hydrophobicity and reactivity compared to menthyl or benzotriazolyl derivatives. The propargyl group enables click chemistry applications, unlike the ester-functionalized menthyl analogs .
- Stereochemical Influence : The (2S,3R) configuration distinguishes it from diastereomers like (2S,3S)-menthyl oxirane carboxylates. Such stereochemical variations significantly alter binding affinities in enzymatic systems, as seen in studies of 4-HIL dehydrogenase binding modes .

Physicochemical and Functional Properties
Table 2: Functional Comparison
Notes:
- The propargyl group in the target compound facilitates cycloaddition reactions, whereas menthyl oxiranes are more stable but less reactive .
- Safety data for (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane highlight its use strictly for research, suggesting similar handling requirements for the heptyl-propargyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

